1,3-Dihydro-1,3-dimethyl-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
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Overview
Description
. Benzodiazepines are widely used for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. 3-Methyl Mimetazepam, specifically, is a derivative of nimetazepam, with a methyl group added to the nitrogen atom in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Mimetazepam typically involves the nitration of a benzodiazepine precursor followed by methylation. The reaction conditions require careful control of temperature and pH to ensure the correct substitution pattern.
Industrial Production Methods: In an industrial setting, the production of 3-Methyl Mimetazepam involves large-scale chemical reactions carried out in reactors designed to handle hazardous materials. The process includes the use of catalysts to improve yield and purity, as well as purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl Mimetazepam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Substitution reactions often involve halogenation, where halogens like chlorine or bromine are used in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various halogenated compounds.
Scientific Research Applications
3-Methyl Mimetazepam has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of methods for detecting benzodiazepines in biological samples.
Biology: In biological research, 3-Methyl Mimetazepam is used to study the effects of benzodiazepines on the central nervous system and to investigate their potential therapeutic uses.
Medicine: It is used in clinical research to evaluate the efficacy and safety of benzodiazepines for treating conditions such as anxiety, insomnia, and seizures.
Industry: In the pharmaceutical industry, 3-Methyl Mimetazepam is used in the synthesis of other benzodiazepine derivatives and as a precursor for the production of various therapeutic agents.
Mechanism of Action
3-Methyl Mimetazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a calming effect on the brain. By enhancing the effect of GABA, 3-Methyl Mimetazepam produces its sedative, anxiolytic, and muscle relaxant properties.
Molecular Targets and Pathways Involved:
GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated ion channel.
Pathways: The activation of GABA-A receptors leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neuronal firing.
Comparison with Similar Compounds
3-Methyl Mimetazepam is structurally similar to other benzodiazepines such as nimetazepam, diazepam, and alprazolam. it has unique properties that distinguish it from these compounds:
Nimetazepam: Both compounds share a similar core structure, but 3-Methyl Mimetazepam has an additional methyl group, which affects its pharmacokinetics and potency.
Diazepam: Diazepam is a more widely known benzodiazepine with a broader therapeutic range, but 3-Methyl Mimetazepam may offer advantages in specific applications due to its unique chemical properties.
Alprazolam: Alprazolam is another commonly prescribed benzodiazepine, but it has a different chemical structure and is used primarily for anxiety disorders.
Properties
CAS No. |
89141-65-1 |
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Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
1,3-dimethyl-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H15N3O3/c1-11-17(21)19(2)15-9-8-13(20(22)23)10-14(15)16(18-11)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
ASEJDTDWRXVAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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